Acyclic diterpenoids
Acyclic diterpenoids are a class of secondary metabolites derived from the isoprenoid pathway, sharing a backbone of four isoprene units (C5H8) but lacking any cyclic structure. These compounds exhibit a wide range of biological activities and are found in various plants, fungi, and marine organisms. Notable acyclic diterpenoids include labdane derivatives, which have been reported to possess anti-inflammatory, antitumor, and analgesic properties. Due to their structural diversity, these molecules serve as valuable templates for the development of new pharmaceuticals. In addition to their medicinal potential, certain acyclic diterpenoids also play crucial roles in plant defense mechanisms against pathogens and herbivores. The chemical structure of these compounds often includes a variety of functional groups such as hydroxyl, methoxy, and double bonds, which contribute to their biological activities and enable various synthetic transformations.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Trianthenol | 333361-85-6 | C40H78O |
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Oils, saffron | 8022-19-3 | C20H24O4 |
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Phytanoic Acid | 14721-66-5 | C20H40O2 |
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Plaunotol | 64218-02-6 | C20H34O2 |
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(2Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | 5492-30-8 | C20H40O |
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Phytol | 150-86-7 | C20H40O |
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Phytane | 638-36-8 | C20H42 |
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Methyl 3,7,11,15-tetramethylhexadecanoate | 1118-77-0 | C21H42O2 |
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Farnesalacetone | 762-29-8 | C18H30O |
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Crocetindial | 502-70-5 | C20H24O2 |
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